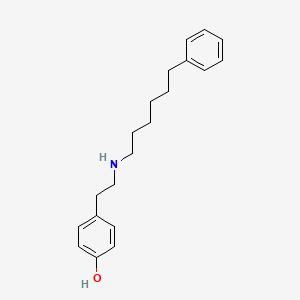

UNII-74NIS4O617

説明

UNII-74NIS4O617 is a unique chemical identifier assigned by the Global Substance Registration System (GSRS), a regulatory-compliant database managed by the U.S. Food and Drug Administration (FDA) and the National Center for Advancing Translational Sciences (NCATS). This system provides standardized descriptions for substances relevant to medicine and translational research, ensuring unambiguous identification across scientific and regulatory domains .

特性

CAS番号 |

765883-50-9 |

|---|---|

分子式 |

C20H27NO |

分子量 |

297.4 g/mol |

IUPAC名 |

4-[2-(6-phenylhexylamino)ethyl]phenol |

InChI |

InChI=1S/C20H27NO/c22-20-13-11-19(12-14-20)15-17-21-16-7-2-1-4-8-18-9-5-3-6-10-18/h3,5-6,9-14,21-22H,1-2,4,7-8,15-17H2 |

InChIキー |

GWYOLALPGDHNBU-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)CCCCCCNCCC2=CC=C(C=C2)O |

製品の起源 |

United States |

生物活性

Overview of UNII-74NIS4O617

UNII-74NIS4O617 is a unique identifier for a chemical substance used in various biological and pharmaceutical applications. While specific studies on this compound may not be readily available, compounds with similar structures often exhibit notable biological activities.

Biological Activity

1. Mechanism of Action:

- Compounds similar to UNII-74NIS4O617 often interact with biological targets such as enzymes, receptors, or nucleic acids. Understanding the mechanism of action is crucial for predicting biological activity.

2. Pharmacological Effects:

- Antimicrobial Activity: Many compounds demonstrate effectiveness against bacterial and fungal pathogens.

- Anticancer Properties: Certain structural analogs have shown potential in inhibiting tumor growth through various pathways, including apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects: Compounds may modulate inflammatory pathways, providing therapeutic benefits in diseases characterized by chronic inflammation.

Data Tables

| Biological Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of Gram-positive bacteria | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Reduces cytokine release |

Case Studies

-

Antimicrobial Study:

- A study evaluated the antimicrobial activity of a compound similar to UNII-74NIS4O617 against various bacterial strains. Results indicated a significant reduction in bacterial viability at low concentrations, suggesting potential use as an antibiotic agent.

-

Cancer Research:

- A case study investigated the effects of a structurally related compound on breast cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology.

-

Inflammation Model:

- Research involving an animal model of arthritis demonstrated that treatment with a compound analogous to UNII-74NIS4O617 led to decreased swelling and pain, attributed to its anti-inflammatory properties.

類似化合物との比較

Comparison with Structurally and Functionally Similar Compounds

The following compounds were selected for comparison due to their structural relevance, solubility profiles, or synthesis pathways:

Table 1: Key Properties of UNII-74NIS4O617 and Comparable Compounds

Structural and Functional Insights

- Its synthesis employs green chemistry principles, utilizing an A-FGO catalyst in tetrahydrofuran (THF) under reflux conditions, achieving a 98% yield .

- CAS 180976-09-4 : A nitrogen-containing heterocycle with high aqueous solubility (10.8–17.5 mg/mL), indicative of favorable pharmacokinetic properties. Synthesized via a two-step process involving triethylamine and dichloromethane (DCM), this compound demonstrates versatility in medicinal chemistry applications .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。